
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of a benzoic acid moiety substituted with a chlorine atom and a dimethylaminocarbonylamino group, along with a tetramethylcyclopentyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester typically involves multiple steps. One common approach is to start with benzoic acid, which undergoes chlorination to introduce the chlorine atom at the 2-position. This is followed by the introduction of the dimethylaminocarbonylamino group through a series of reactions involving amide formation and subsequent functional group transformations. The final step involves esterification with 3,3,4,4-tetramethylcyclopentanol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Chlorinated aromatic compounds: Molecules with chlorine atoms attached to aromatic rings.
Ester compounds: Various esters with different alcohol and acid components.
Uniqueness
Benzoic acid, 2-chloro-4-(((dimethylamino)carbonyl)amino)-, 3,3,4,4-tetramethylcyclopentyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the dimethylaminocarbonylamino group and the tetramethylcyclopentyl ester differentiates it from other benzoic acid derivatives and contributes to its unique reactivity and biological activity.
Propriétés
Numéro CAS |
107598-72-1 |
|---|---|
Formule moléculaire |
C19H27ClN2O3 |
Poids moléculaire |
366.9 g/mol |
Nom IUPAC |
(3,3,4,4-tetramethylcyclopentyl) 2-chloro-4-(dimethylcarbamoylamino)benzoate |
InChI |
InChI=1S/C19H27ClN2O3/c1-18(2)10-13(11-19(18,3)4)25-16(23)14-8-7-12(9-15(14)20)21-17(24)22(5)6/h7-9,13H,10-11H2,1-6H3,(H,21,24) |
Clé InChI |
XRVYKSNHQOYOQG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC1(C)C)OC(=O)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



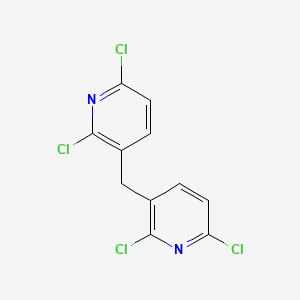

![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
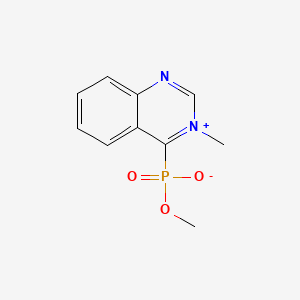
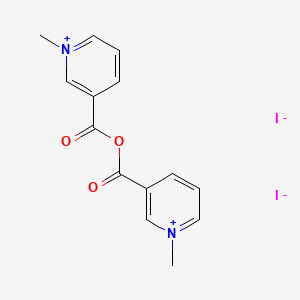

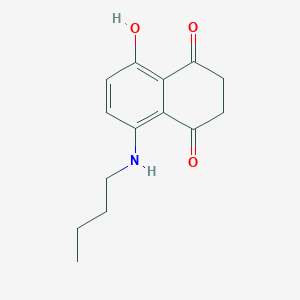
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)

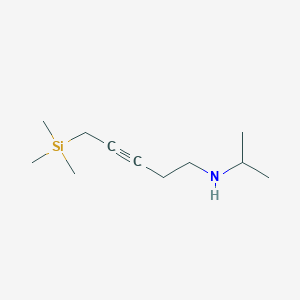
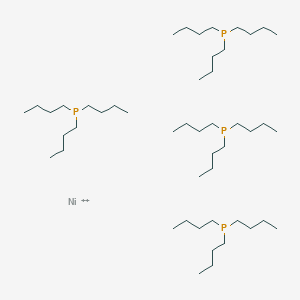
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
